Piroctone Olamine

Descripción

Propiedades

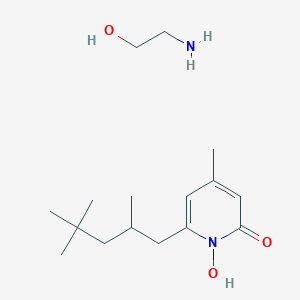

IUPAC Name |

2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSZTGGZJQFALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68890-66-4 | |

| Record name | Piroctone olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68890-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroctone olamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 141-43-5 and 50650-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROCTONE OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Piroctone Olamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Piroctone (B1210729) olamine, an ethanolamine (B43304) salt of the hydroxamic acid derivative piroctone, is a multifaceted active ingredient with well-established antifungal, antibacterial, and anti-inflammatory properties.[1] While commonly known for its application in anti-dandruff formulations, its mechanism of action extends to fundamental cellular processes, making it a subject of interest for broader therapeutic applications. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of Piroctone Olamine, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Primary Mechanism of Action: Iron Chelation and Mitochondrial Disruption

The principal mechanism underlying the broad-spectrum antimicrobial activity of Piroctone Olamine is its ability to chelate ferric ions (Fe³⁺).[2][3] Iron is an essential cofactor for numerous metabolic enzymes, particularly those involved in cellular respiration. By sequestering intracellular iron, Piroctone Olamine effectively starves pathogenic microorganisms of this critical element.

The process begins with the penetration of the fungal cell membrane by the Piroctone Olamine molecule.[1][4][5] Once inside the cell, it forms stable complexes with trivalent iron ions. This action has a profound impact on the mitochondria, the primary site of energy production. The iron-dependent enzymes of the mitochondrial electron transport chain (ETC) are inhibited, leading to a disruption of cellular respiration and a subsequent collapse of the cell's energy metabolism.[6][7] This inhibition of mitochondrial function is the ultimate cause of the fungicidal and bacteriostatic effects observed.[4][5] A study on the related hydroxypyridone antimycotic, Ciclopirox (B875), which shares the iron chelation mechanism, demonstrated inhibition of the iron-dependent enzyme ribonucleotide reductase.[8][9]

Anti-inflammatory Properties

Beyond its antimicrobial effects, Piroctone Olamine exhibits significant anti-inflammatory activity. This is particularly relevant in conditions like seborrheic dermatitis and dandruff, where inflammation is a key component of the pathology.[10][11] Research involving a topical cream containing Piroctone Olamine demonstrated its ability to decrease the gene expression of several key pro-inflammatory mediators.[12]

The proposed mechanism involves the reduction of the microbial load on the skin, which in turn reduces the primary trigger for the inflammatory cascade. By eliminating the source of irritation (e.g., Malassezia metabolites), Piroctone Olamine indirectly suppresses the subsequent inflammatory response. A clinical study showed that treatment with a Piroctone Olamine-containing cream led to a statistically significant decrease in the gene expression of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[12] While the direct interaction with inflammatory pathways like NF-κB has not been explicitly detailed for Piroctone Olamine, it is logical to conclude that by reducing inflammatory triggers, the downstream activation of such pathways is consequently diminished.

Quantitative Data Summary

The efficacy of Piroctone Olamine has been quantified in various in vitro and in vivo studies. The following tables summarize key data points from the scientific literature.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration)

| Fungal Species | MIC Range | Reference |

| Candida spp. (43 clinical isolates) | 0.125 - 0.5 µg/mL | [4][13] |

| Candida parapsilosis | 0.0003% - 0.006% | [14] |

| Scopulariopsis brevicaulis | 0.0003% - 0.006% | [14] |

| Trichophyton rubrum | 0.0003% - 0.006% | [14] |

Table 2: In Vivo Experimental Data

| Study Model | Organism | Dosage | Outcome | Reference |

| Experimental Intra-abdominal Candidiasis | Swiss Mice | 0.5 mg/kg (intraperitoneal) | Significant reduction in fungal growth compared to control (P < 0.05). | [4][5][6] |

| Toxicity Study | Weanling Charles River CD Rats | 225 mg/kg/day (oral) | Induced severe microcytic, hypochromic anemia, reversible with iron supplementation. Suggests toxicity mechanism is prevention of dietary iron absorption. | [15] |

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature.

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Candida species.[4][6][13]

-

Preparation of Piroctone Olamine (PO) Stock Solution:

-

Dissolve Piroctone Olamine powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution with a concentration of 1600 µg/mL.

-

-

Preparation of Microdilution Plates:

-

Using sterile 96-well microtiter plates, perform serial twofold dilutions of the PO stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.0625 µg/mL to 32 µg/mL.

-

The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Culture the Candida isolates on Sabouraud dextrose agar (B569324) for 24 hours at 35°C.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Include a growth control well (inoculum without PO) and a sterility control well (medium only).

-

Incubate the plates at 37°C for 24 to 48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Piroctone Olamine that causes complete visual inhibition of fungal growth compared to the growth control well.

-

All assays should be performed in duplicate for accuracy.

-

Protocol for In Vivo Antifungal Activity in a Murine Model

This protocol describes an experimental model of intra-abdominal candidiasis in Swiss mice to evaluate the in vivo efficacy of Piroctone Olamine.[4][5]

-

Animal Model:

-

Use male Swiss mice (n=6 per group).

-

-

Infection:

-

Induce infection by intraperitoneal injection of 0.2 mL of a Candida albicans suspension (10⁷ cells/mL in sterile saline).

-

-

Treatment Groups:

-

Control Group: Receives a vehicle control injection.

-

Piroctone Olamine (PO) Group: Receives 0.5 mg/kg of PO via intraperitoneal administration.

-

Comparator Group (Optional): Can include a group treated with a known antifungal like Amphotericin B (0.5 mg/kg).

-

-

Dosing Regimen:

-

Administer the first treatment dose 72 hours after the initial infection.

-

-

Monitoring and Endpoint:

-

Observe the animals daily for clinical signs of illness and mortality over a period of 14 days.

-

At the end of the study, humanely euthanize the surviving animals.

-

Perform mycological diagnosis by aseptically collecting the liver, spleen, and kidneys for fungal burden analysis (e.g., CFU counts).

-

-

Statistical Analysis:

-

Analyze data on fungal growth and mortality using appropriate statistical tests, such as the Student's t-test or ANOVA, with a significance level set at P < 0.05.

-

Conclusion

The mechanism of action of Piroctone Olamine is centered on its high affinity for ferric iron. By chelating this essential metal ion, it effectively disrupts mitochondrial energy metabolism in pathogenic fungi and bacteria, leading to a potent antimicrobial effect. Concurrently, its ability to reduce microbial load on the skin surface results in a significant secondary anti-inflammatory effect, characterized by the downregulation of key pro-inflammatory cytokines. The quantitative data from both in vitro and in vivo studies confirm its efficacy at low concentrations. The detailed protocols provided herein offer a foundation for further research into the expanding therapeutic potential of this versatile compound.

References

- 1. us.typology.com [us.typology.com]

- 2. Characterization of a selective, iron-chelating antifungal compound that disrupts fungal metabolism and synergizes with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uk.typology.com [uk.typology.com]

- 4. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential | MDPI [mdpi.com]

- 9. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dermaltherapy.com.au [dermaltherapy.com.au]

- 11. Piroctone Olamine anti-dandruff principle [titanos.com]

- 12. Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. In vitro antimycotic activity and nail permeation models of a piroctone olamine (octopirox) containing transungual water soluble technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of dietary iron supplementation on the toxicity of piroctone olamine in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroctone Olamine's Antifungal Activity Against Malassezia furfur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antifungal properties of Piroctone Olamine against the lipophilic yeast Malassezia furfur, a primary causative agent of various dermatological conditions, including dandruff and seborrheic dermatitis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for in vitro evaluation.

Mechanism of Action

Piroctone Olamine, an ethanolamine (B43304) salt of a hydroxamic acid derivative, exhibits a multi-faceted mechanism of action against M. furfur. Unlike azole antifungals that target ergosterol (B1671047) synthesis, Piroctone Olamine's primary modes of action are believed to be iron chelation and the disruption of cellular transport and mitochondrial function.[1][2]

1.1 Iron Chelation: Piroctone Olamine has the ability to penetrate the fungal cell wall and form stable complexes with ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[3] Iron is an essential cofactor for numerous metabolic processes within the fungal cell, including the electron transport chain in mitochondria. By chelating iron, Piroctone Olamine effectively deprives the fungus of this critical nutrient, leading to the inhibition of energy metabolism and ultimately, fungal cell death.[3]

1.2 Disruption of Cellular Transport and Mitochondrial Function: Evidence suggests that Piroctone Olamine interferes with the active transport of essential macromolecules across the fungal cell membrane.[2] This disruption of cellular transport, coupled with the inhibition of mitochondrial energy metabolism due to iron starvation, creates an inhospitable intracellular environment for M. furfur.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of Piroctone Olamine.

Quantitative Data

The in vitro antifungal activity of Piroctone Olamine is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

2.1 Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Study / Source | Malassezia furfur Strain(s) | Method | MIC Range (µg/mL) | Mean MIC (µg/mL) |

| Schmidt & Rühl-Hörster, 1996[4] | 22 clinical isolates | Broth Microdilution (colorimetric) | 16 - 64 | 64 |

| Lonza Speciality Ingredients[5] | Not specified | Standard Methodology | 16 (ppm) | 16 (ppm) |

| US Patent 10,232,047 B2[6][7] | MTCC 1374 | Agar (B569324) Dilution | 16 - 32 | - |

2.2 Comparative MIC Values:

This table presents a comparison of the MIC values of Piroctone Olamine with other common antifungal agents used in the treatment of Malassezia-related conditions.

| Antifungal Agent | MIC Range (µg/mL) | Mean MIC (µg/mL) | Reference |

| Piroctone Olamine | 16 - 64 | 64 | [4] |

| Climbazole | < 0.03 - 2 | 0.03 | [4] |

| Zinc Pyrithione | 0.12 - 8 | 1 | [4] |

| Selenium Disulfide | 2 - 64 | 8 | [4] |

| Ketoconazole | - | 0.25 | [6] |

2.3 Minimum Fungicidal Concentration (MFC):

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum. While specific MFC values for Piroctone Olamine against M. furfur are not widely published, a time-kill study demonstrated a significant fungicidal effect. A 1% Piroctone Olamine solution in a standard shampoo base resulted in an approximately 5-log10 reduction in the M. furfur population within 4 hours of contact time.[5]

Experimental Protocols

The following are detailed methodologies for determining the in vitro antifungal activity of Piroctone Olamine against Malassezia furfur.

3.1 Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3):

This method determines the MIC in a liquid medium.

-

Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate, with L-glutamine) supplemented with 2% glucose and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). To support the growth of the lipophilic M. furfur, supplement the medium with 0.1% Tween 80 and 0.5% Tween 40.[8]

-

Inoculum Preparation: Culture M. furfur on modified Dixon agar (mDixon) at 32°C for 72 hours. Harvest the colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in the supplemented RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[9]

-

Antifungal Agent Dilution: Prepare a stock solution of Piroctone Olamine in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in the supplemented RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 128 µg/mL.

-

Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted Piroctone Olamine. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). Incubate the plate at 32°C for 72 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of Piroctone Olamine that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.[10]

3.2 Agar Dilution Method for MIC Determination:

This method determines the MIC on a solid medium.

-

Media Preparation: Prepare Leeming-Notman agar or mDixon agar. While molten, add appropriate dilutions of Piroctone Olamine to achieve the desired final concentrations in the agar. Pour the agar into petri dishes and allow them to solidify.[6][7]

-

Inoculum Preparation: Prepare a standardized inoculum of M. furfur as described in the broth microdilution method (Step 2).

-

Inoculation and Incubation: Spot-inoculate a standardized volume of the fungal suspension onto the surface of the agar plates containing different concentrations of Piroctone Olamine. Include a control plate without the antifungal agent. Incubate the plates at 32°C for up to 6 days.[6][7]

-

MIC Determination: The MIC is the lowest concentration of Piroctone Olamine that inhibits visible growth of the fungus on the agar surface.[6][7]

3.3 Method for MFC Determination:

-

Subculturing from MIC plates: Following the determination of the MIC by the broth microdilution method, take a standardized volume (e.g., 10 µL) from each well that shows no visible growth.

-

Plating and Incubation: Spread the aliquot onto a non-selective, antifungal-free agar medium (e.g., mDixon agar). Incubate the plates at 32°C for a sufficient period to allow for the growth of any remaining viable fungi (typically 48-72 hours).

-

MFC Determination: The MFC is the lowest concentration of Piroctone Olamine from which no fungal growth is observed on the subculture plates.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. helseffekt.com [helseffekt.com]

- 3. researchgate.net [researchgate.net]

- 4. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aspergillus fumigatus mitochondrial electron transport chain mediates oxidative stress homeostasis, hypoxia responses, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10232047B2 - Topical oil composition for the treatment of fungal infections - Google Patents [patents.google.com]

- 8. droracle.ai [droracle.ai]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Piroctone Olamine: A Technical Guide to its Effects on the Scalp Microbiome and Microbial Dysbiosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroctone (B1210729) olamine is a potent antifungal agent widely utilized in the treatment of scalp conditions such as dandruff and seborrheic dermatitis. Its efficacy stems from a multifaceted mechanism of action that not only directly inhibits fungal growth but also modulates the scalp's microbial ecosystem and inflammatory responses. This technical guide provides an in-depth analysis of the effects of piroctone olamine on the scalp microbiome, with a focus on its role in correcting microbial dysbiosis. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of piroctone olamine for scalp health.

Introduction: The Scalp Microbiome and Dysbiosis

The human scalp harbors a complex and dynamic community of microorganisms, including fungi, bacteria, and viruses, collectively known as the scalp microbiome.[1] In a healthy state, this microbiome exists in a balanced, symbiotic relationship with the host. However, various factors can disrupt this equilibrium, leading to a state of microbial dysbiosis. This imbalance is a key etiological factor in common scalp disorders like dandruff and seborrheic dermatitis.[2][3]

Dandruff and seborrheic dermatitis are characterized by an overgrowth of lipophilic yeasts of the genus Malassezia, particularly Malassezia restricta and Malassezia globosa.[2][4] This fungal proliferation, coupled with individual susceptibility, triggers an inflammatory response and hyperproliferation of epidermal cells, resulting in the characteristic flaking and itching associated with these conditions.[5][6] Furthermore, dysbiosis in dandruff-afflicted scalps often involves a shift in the bacterial community, notably a decrease in the beneficial bacterium Cutibacterium acnes and an increase in Staphylococcus capitis.[7][8]

Piroctone olamine has emerged as a highly effective active ingredient in managing these conditions by restoring the balance of the scalp microbiome.[7][9]

Mechanism of Action of Piroctone Olamine

Piroctone olamine's primary mode of action is its potent antifungal activity, particularly against Malassezia species.[10] Unlike zinc pyrithione (B72027), which primarily disrupts the fungal cell membrane, piroctone olamine employs a more intricate mechanism.[11][12]

Once it penetrates the fungal cell, piroctone olamine chelates ferric (Fe³⁺) ions.[13][14] Iron is a critical cofactor for many mitochondrial enzymes essential for fungal energy metabolism. By sequestering iron, piroctone olamine effectively disrupts the mitochondrial respiratory chain, leading to a depletion of cellular energy and ultimately inhibiting fungal growth and proliferation.[5][15]

Beyond its direct antifungal effects, piroctone olamine also exhibits antibacterial properties and contributes to a healthier scalp environment by reducing sebum production and inflammation.[9][16] The reduction in Malassezia leads to a decrease in the production of inflammatory free fatty acids, such as oleic acid, which are byproducts of fungal lipase (B570770) activity on sebum.[5] This, in turn, helps to alleviate scalp irritation and inflammation.[17]

Figure 1: Pathophysiology of Dandruff and Microbial Dysbiosis.

Figure 2: Piroctone Olamine's Antifungal Mechanism.

Quantitative Effects on Scalp Health and Microbiome

Clinical studies have consistently demonstrated the efficacy of piroctone olamine in improving scalp health and rebalancing the microbiome. The following tables summarize key quantitative findings from various studies.

Table 1: Clinical Efficacy of Piroctone Olamine in Dandruff Reduction

| Active Ingredient(s) and Concentration | Duration of Treatment | Dandruff Reduction (%) | Sebum Reduction | Hair Shaft Diameter Increase (%) | Reference(s) |

| 0.5% Piroctone Olamine | 6 weeks | 81.7% | - | - | [13] |

| 0.5% Zinc Pyrithione | 6 weeks | 68.6% | - | - | [13] |

| 1% Piroctone Olamine | 6 months | - | Slight Reduction | 7.7% | [5][13] |

| 1% Ketoconazole | 6 months | - | Reduction | 5.4% | [13][18] |

| 1% Zinc Pyrithione | 6 months | - | No Effect | -2.2% | [13][18] |

| 1% Piroctone Olamine | 6 months | Hair loss reduced by 16.6% | - | - | [13][18] |

Table 2: Impact of Piroctone Olamine on Scalp Microbiome Composition

| Treatment | Duration | Change in Malassezia spp. | Change in Staphylococcus capitis | Change in Cutibacterium acnes | Reference(s) |

| 0.5% Piroctone Olamine Shampoo | 3 weeks | Reduced relative abundance | Reduced relative abundance | Increased relative abundance | [7][8] |

| Control Shampoo | 3 weeks | No significant change | No significant change | No significant change | [7][8] |

Table 3: Functional Changes in the Scalp Microbiome with Piroctone Olamine Treatment

| Treatment | Duration | Key Functional Genomic Changes | Reference(s) |

| 0.5% Piroctone Olamine Shampoo | 3 weeks | - Reduced oxidative stress-associated genes- Decreased abundance of protease, urease, and lipase genes | [7][8] |

Experimental Protocols

The following sections outline the typical methodologies employed in clinical studies investigating the effects of piroctone olamine on the scalp microbiome.

Clinical Study Design

A representative clinical study would typically involve a randomized, controlled design.

-

Participants: Subjects with moderate to severe dandruff are recruited. Inclusion criteria often include a minimum score on a dandruff severity scale, such as the Adherent Scalp Flaking Score (ASFS).[8] Exclusion criteria would typically involve the use of other anti-dandruff treatments within a specified period before the study.

-

Treatment Groups: Participants are randomly assigned to a treatment group (e.g., shampoo containing piroctone olamine) or a control group (e.g., a vehicle shampoo without the active ingredient).

-

Intervention: Subjects are instructed to use the assigned shampoo a specified number of times per week for a defined duration (e.g., 3 weeks).

-

Assessments: Clinical assessments of dandruff severity are performed at baseline and at various time points throughout the study. Scalp samples for microbiome analysis are also collected.

Scalp Sample Collection and Microbiome Analysis

The workflow for scalp microbiome analysis is crucial for obtaining reliable and reproducible data.

Figure 3: A Typical Experimental Workflow for Scalp Microbiome Studies.

-

Sample Collection: Scalp surface samples are typically collected using sterile swabs, which are rubbed over a defined area of the scalp. For deeper analysis of the follicular microbiome, hair follicles may be plucked.[19]

-

DNA Extraction: Total genomic DNA is extracted from the collected samples using commercially available kits optimized for microbial DNA.

-

Sequencing: Shotgun metagenomic sequencing is the preferred method as it provides comprehensive information on the taxonomic composition (bacteria and fungi) and the functional potential of the microbiome.[7][8] This approach sequences all the genomic DNA present in a sample, in contrast to amplicon sequencing (e.g., 16S rRNA or ITS), which targets specific marker genes.

-

Bioinformatic Analysis: The sequencing data is processed through a bioinformatics pipeline. This involves quality control of the raw reads, taxonomic classification by aligning reads to reference microbial genomes, and functional annotation by mapping genes to functional databases.

-

Statistical Analysis: Statistical methods are employed to identify significant differences in the microbiome composition and function between the treatment and control groups.

Signaling Pathways and Host-Microbe Interactions

The interaction between the scalp microbiome and the host's immune system is a critical aspect of scalp health and disease. Malassezia species can trigger inflammatory signaling pathways in keratinocytes.

Figure 4: Simplified Inflammatory Pathway in Dandruff.

Malassezia can activate pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of keratinocytes.[1] This recognition can trigger downstream signaling cascades, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[20] This contributes to the chronic inflammation observed in dandruff and seborrheic dermatitis. Piroctone olamine, by reducing the Malassezia load, indirectly dampens this inflammatory signaling.

Conclusion

Piroctone olamine is a well-established and highly effective active ingredient for the management of dandruff and seborrheic dermatitis. Its efficacy is rooted in its unique iron-chelating mechanism of action, which potently inhibits the growth of the primary causative agent, Malassezia spp. Furthermore, clinical studies utilizing advanced techniques such as shotgun metagenomics have demonstrated that piroctone olamine effectively addresses the microbial dysbiosis associated with these conditions. It not only reduces the abundance of pathogenic fungi and bacteria but also promotes the growth of beneficial bacteria, thereby restoring a healthier scalp microbiome. The concomitant reduction in microbial-derived inflammatory triggers and oxidative stress further contributes to the alleviation of clinical symptoms. For researchers and drug development professionals, piroctone olamine serves as a benchmark compound for scalp care, and the methodologies outlined in this guide provide a framework for the continued investigation and development of novel treatments targeting the scalp microbiome.

References

- 1. news-medical.net [news-medical.net]

- 2. Skin microbiome alterations in seborrheic dermatitis and dandruff: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Healthy and Dandruff Scalp Microbiome Reveals the Role of Commensals in Scalp Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malassezia globosa and restricta: breakthrough understanding of the etiology and treatment of dandruff and seborrheic dermatitis through whole-genome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uk.typology.com [uk.typology.com]

- 6. Seborrheic Dermatitis and Malassezia species: How Are They Related? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. headandshoulders.co.uk [headandshoulders.co.uk]

- 8. Scalp microbiome composition changes and pathway evaluations due to effective treatment with Piroctone Olamine shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dermaltherapy.co.nz [dermaltherapy.co.nz]

- 10. nbinno.com [nbinno.com]

- 11. Is Piroctone Olamine Better Than Zinc Pyrithione? - Chenlang [chenlangbio.com]

- 12. What’s the difference between Piroctone olamine and pyrithione [titanos.com]

- 13. us.typology.com [us.typology.com]

- 14. natuactive.com [natuactive.com]

- 15. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dermaltherapy.com.au [dermaltherapy.com.au]

- 17. Piroctone Olamine: The secret to a healthy scalp and beautiful hair THE EVERY [the-every.com]

- 18. skinkraft.com [skinkraft.com]

- 19. biorxiv.org [biorxiv.org]

- 20. mdpi.com [mdpi.com]

Piroctone Olamine: A Deep Dive into its Anti-Inflammatory Mechanisms in Dermatological Research

For Immediate Release

Piroctone (B1210729) olamine (PO), a well-established antifungal agent, is garnering increasing attention within the scientific community for its potent anti-inflammatory properties in the context of skin health. This technical guide synthesizes the current understanding of the molecular pathways through which piroctone olamine exerts its anti-inflammatory effects, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Anti-Inflammatory Pathways of Piroctone Olamine

Piroctone olamine's anti-inflammatory activity is multifaceted, stemming from both indirect and direct mechanisms. Primarily known for its efficacy in treating scalp conditions like seborrheic dermatitis and dandruff, its initial anti-inflammatory role was attributed to its antifungal action against Malassezia species. By reducing the fungal load, piroctone olamine mitigates the production of pro-inflammatory free fatty acids from sebum, thereby alleviating irritation and inflammation.[1][2] However, emerging research reveals that piroctone olamine possesses intrinsic anti-inflammatory and antioxidant properties, independent of its fungicidal effects.

Reduction of Pro-Inflammatory Cytokines

Clinical evidence demonstrates that topical application of formulations containing piroctone olamine leads to a significant reduction in the gene expression of key pro-inflammatory cytokines in the skin. In a study involving patients with facial seborrheic dermatitis, a cream containing piroctone olamine, stearyl glycyrrhetinate, and zinc PCA was shown to significantly decrease the clinical signs of inflammation, including erythema and pruritus.[3] Molecular analysis of skin scale scrapings from treated areas revealed a significant downregulation of inflammatory and pruritus-associated genes.[4]

Table 1: Reduction in Inflammatory and Pruritus Mediator Gene Expression

| Gene | Function | Mean Reduction after 7 Days |

| IL-1α | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |

| IL-1β | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |

| IL-6 | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |

| IL-8 | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |

| TNF-α | Pro-inflammatory cytokine | Significantly reduced (p-value not specified) |

| CTS | Pruritus mediator (Cathepsin S) | Significantly reduced (p-value not specified) |

| HDC | Pruritus mediator (L-histidine decarboxylase) | Significantly reduced (p-value not specified) |

| Data from a study on a cream containing piroctone olamine, zinc PCA, and other ingredients.[4][5] |

Antioxidant Activity and Iron Chelation

A key direct anti-inflammatory mechanism of piroctone olamine is its potent antioxidant activity.[6][7][8] It functions as an iron chelator, binding to iron ions and thereby inhibiting the Fenton reaction, a major source of damaging reactive oxygen species (ROS) in biological systems.[1][6] Oxidative stress is a well-established driver of inflammation in the skin. By reducing ROS levels, piroctone olamine can mitigate oxidative damage and the subsequent inflammatory cascade.[7] A clinical study demonstrated that a shampoo containing piroctone olamine significantly decreased oxidative stress on the scalp.[7][9]

Putative Inhibition of Prostaglandin and Leukotriene Synthesis

While direct studies on piroctone olamine are limited, research on the structurally related hydroxypyridone antimycotic, ciclopirox (B875) olamine, suggests a potential mechanism involving the arachidonic acid cascade. Ciclopirox has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[10] Given the structural similarities, it is plausible that piroctone olamine may share this anti-inflammatory pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of piroctone olamine's anti-inflammatory effects.

Gene Expression Analysis of Inflammatory Mediators in Skin Scrapings

Objective: To quantify the in-vivo effect of a topical formulation containing piroctone olamine on the gene expression of inflammatory and pruritus mediators.

Methodology:

-

Subject Recruitment: Enroll subjects with a clinical diagnosis of facial seborrheic dermatitis.

-

Treatment Protocol: Subjects apply the test cream (containing 0.45–0.55% piroctone olamine, zinc PCA, and other ingredients) twice daily for a specified period (e.g., 7 and 14 days).[5]

-

Sample Collection: At baseline and subsequent time points, collect skin scale scrapings from the affected areas.

-

RNA Extraction: Isolate total RNA from the skin scrapings using a suitable commercial kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using specific primers for target genes (e.g., IL-1α, IL-1β, IL-6, IL-8, TNF-α, CTS, HDC) and a reference gene (e.g., 18S).

-

Calculate the fold change in gene expression using the ΔΔCT method.[4]

-

References

- 1. Topical applications of iron chelators in photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sofw.com [sofw.com]

- 3. Clinical and instrumental evaluation of a new topical non-corticosteroid antifungal/anti-inflammatory/antiseborrheic combination cream for the treatment of mild-to-moderate facial seborrheic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. us.typology.com [us.typology.com]

- 7. Scalp application of the antioxidant piroctone olamine reduces hair shedding in an 8-week randomized, double-blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant shampoo tech: Spotlighting novel caffeine and mangosteen peel formulations [personalcareinsights.com]

- 9. researchgate.net [researchgate.net]

- 10. Piceatannol Inhibits P. acnes-Induced Keratinocyte Proliferation and Migration by Downregulating Oxidative Stress and the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroctone Olamine: An In-Depth Technical Guide on Iron Chelation and Mitochondrial Effects in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroctone (B1210729) olamine (PO), a well-established antifungal agent, exerts its efficacy through a multifaceted mechanism of action centered on the disruption of essential cellular processes in fungi. A critical aspect of its antifungal activity is its ability to chelate iron, a vital micronutrient for fungal survival and pathogenesis. This iron sequestration has profound downstream consequences, primarily impacting mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of piroctone olamine's interaction with iron and its subsequent effects on fungal mitochondria, including the inhibition of energy metabolism and the disruption of mitochondrial membrane potential. Detailed experimental protocols for investigating these phenomena are provided, alongside graphical representations of the key pathways and experimental workflows to facilitate further research and drug development efforts in the field of antifungal therapeutics.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective and selective antifungal agents is a continuous challenge, necessitating a deep understanding of their mechanisms of action. Piroctone olamine, an ethanolamine (B43304) salt of a hydroxamic acid derivative, has a long history of use in topical antifungal preparations. Its primary mode of action involves the disruption of fungal cellular integrity and function. Central to this is its ability to act as an iron chelator, depriving the fungal cell of this essential metal and leading to a cascade of detrimental effects, most notably within the mitochondria. This guide will delve into the technical details of piroctone olamine's iron chelation properties and the consequential impact on fungal mitochondrial bioenergetics.

Mechanism of Action: Iron Chelation

Piroctone olamine's molecular structure allows it to effectively bind and sequester iron ions within the fungal cell. It is understood that PO can penetrate the fungal cell membrane and form stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1][2] This chelation of intracellular iron disrupts numerous iron-dependent cellular processes that are crucial for fungal viability.

Iron is an essential cofactor for a wide range of enzymes involved in critical metabolic pathways, including the electron transport chain in mitochondria. By reducing the bioavailability of intracellular iron, piroctone olamine effectively cripples these vital functions.

Impact on Fungal Mitochondria

The sequestration of iron by piroctone olamine has a direct and significant impact on mitochondrial function, as these organelles are central hubs of iron utilization for processes like respiration and the synthesis of iron-sulfur clusters.

Inhibition of Energy Metabolism

The primary consequence of iron deprivation in the mitochondria is the inhibition of energy metabolism.[1][2] The electron transport chain (ETC), responsible for oxidative phosphorylation and the bulk of ATP synthesis, contains several iron-dependent cytochromes and iron-sulfur cluster-containing proteins. The disruption of iron homeostasis by piroctone olamine is believed to impair the function of these ETC components, leading to a reduction in ATP production.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), which is generated by the pumping of protons across the inner mitochondrial membrane by the ETC. A study has indicated that treatment with piroctone olamine leads to a decrease in the mitochondrial membrane potential in fungal cells. This depolarization is a direct consequence of the impaired electron transport and proton pumping, further contributing to the overall decline in mitochondrial function and, ultimately, fungal cell death.

Quantitative Data

The antifungal efficacy of piroctone olamine has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various fungal pathogens.

| Fungal Species | Piroctone Olamine MIC (µg/mL) | Reference |

| Candida albicans | 0.125 - 0.5 | [2] |

| Candida parapsilosis | 0.125 - 0.5 | [2] |

| Candida tropicalis | 0.125 - 0.5 | [2] |

| Candida glabrata | 0.125 - 0.5 | [2] |

| Candida guilliermondii | 0.125 - 0.5 | [2] |

| Candida krusei | 0.125 - 0.5 | [2] |

Table 1: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against various Candida species.

An in vivo study in a murine model of intra-abdominal candidiasis demonstrated the efficacy of piroctone olamine at a dose of 0.5 mg/kg.[2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Piroctone Olamine

Caption: Proposed mechanism of Piroctone Olamine in fungi.

Experimental Workflow for Assessing Piroctone Olamine's Effects

Caption: Experimental workflow for evaluating Piroctone Olamine's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of piroctone olamine on fungal iron chelation and mitochondrial function. These protocols are based on established techniques and should be optimized for the specific fungal species and experimental conditions.

Iron Chelation Assay (Intracellular Iron Measurement)

This protocol is adapted from methods for quantifying intracellular iron in yeast and can be applied to other fungi.

Objective: To determine if piroctone olamine treatment reduces the intracellular iron content in fungal cells.

Materials:

-

Fungal culture of interest

-

Piroctone olamine (analytical grade)

-

Appropriate fungal growth medium (e.g., YPD for yeast)

-

Iron-chelating agent (e.g., bathophenanthroline (B157979) disulfonate - BPS) as a positive control

-

Nitric acid (trace metal grade)

-

Iron standard solution for atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer or ICP-MS instrument

Procedure:

-

Fungal Culture Preparation: Grow the fungal cells in the appropriate liquid medium to the mid-logarithmic phase.

-

Piroctone Olamine Treatment:

-

Harvest the cells by centrifugation and wash twice with sterile PBS.

-

Resuspend the cells in fresh medium to a defined density (e.g., 1 x 10⁷ cells/mL).

-

Add piroctone olamine to the desired final concentrations (a dose-response curve is recommended, e.g., 0.1x, 1x, and 10x MIC).

-

Include a vehicle control (e.g., DMSO, if used to dissolve PO) and a positive control (a known iron chelator).

-

Incubate the cultures under appropriate conditions for a defined period (e.g., 4-24 hours).

-

-

Cell Lysis and Iron Extraction:

-

Harvest the treated and control cells by centrifugation.

-

Wash the cell pellets three times with ice-cold PBS to remove extracellular iron.

-

Determine the cell number or dry weight of each pellet.

-

Resuspend the pellets in a known volume of concentrated nitric acid.

-

Digest the samples by heating at 80-90°C for at least 2 hours or until the solution is clear.

-

-

Iron Quantification:

-

After digestion, dilute the samples with ultrapure water to a final nitric acid concentration compatible with the analytical instrument.

-

Measure the iron concentration in each sample using AAS or ICP-MS.

-

Generate a standard curve using the iron standard solution.

-

-

Data Analysis:

-

Calculate the intracellular iron concentration per cell or per unit of dry weight.

-

Compare the iron levels in piroctone olamine-treated cells to the control groups.

-

Mitochondrial Membrane Potential (ΔΨm) Assay using Rhodamine 123

This protocol utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a membrane potential-dependent manner.

Objective: To quantify the effect of piroctone olamine on the mitochondrial membrane potential of fungal cells.

Materials:

-

Fungal culture of interest

-

Piroctone olamine

-

Rhodamine 123 (stock solution in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization

-

Appropriate fungal growth medium or buffer (e.g., MES-glucose buffer)

-

Fluorescence microscope or a microplate reader with appropriate filters (excitation ~488 nm, emission ~530 nm)

Procedure:

-

Fungal Culture and Treatment:

-

Grow and treat the fungal cells with piroctone olamine as described in section 6.1.2.

-

Include a positive control treated with CCCP (e.g., 10-50 µM for 15-30 minutes before measurement).

-

-

Rhodamine 123 Staining:

-

Harvest the treated and control cells by centrifugation.

-

Wash the cells twice with PBS or a suitable buffer.

-

Resuspend the cells in the same buffer to a density of approximately 1 x 10⁶ cells/mL.

-

Add Rhodamine 123 to a final concentration of 1-5 µM.

-

Incubate the cells in the dark at room temperature or 30°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Microscopy:

-

Wash the cells once with buffer to remove excess dye.

-

Mount a small aliquot of the cell suspension on a microscope slide.

-

Observe the cells under a fluorescence microscope using a FITC filter set. Capture images for qualitative and semi-quantitative analysis.

-

-

Microplate Reader:

-

Transfer the stained cell suspension to a black, clear-bottom 96-well plate.

-

Measure the fluorescence intensity using a microplate reader.

-

-

-

Data Analysis:

-

For microscopy, analyze the fluorescence intensity of individual cells or populations using image analysis software.

-

For the microplate reader, normalize the fluorescence readings to the cell number or optical density.

-

Express the results as a percentage of the fluorescence of the vehicle control.

-

ATP Synthesis Assay (Luciferase-Based)

This protocol measures intracellular ATP levels using the luciferin-luciferase bioluminescence reaction.

Objective: To determine the impact of piroctone olamine on ATP synthesis in fungal cells.

Materials:

-

Fungal culture of interest

-

Piroctone olamine

-

Commercial ATP determination kit (containing luciferase, luciferin, and lysis buffer)

-

Luminometer or a microplate reader with luminescence detection capabilities

-

White, opaque 96-well plates

Procedure:

-

Fungal Culture and Treatment:

-

Grow and treat the fungal cells with piroctone olamine as described in section 6.1.2.

-

-

ATP Extraction:

-

Take a defined volume of the treated and control cell suspensions.

-

Follow the instructions of the ATP determination kit for cell lysis and ATP extraction. This typically involves adding a lysis reagent that inactivates ATPases and releases ATP from the cells.

-

-

Luminescence Measurement:

-

Prepare the luciferin-luciferase reagent according to the kit's protocol.

-

In a white, opaque 96-well plate, add the cell lysate to each well.

-

Add the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate an ATP standard curve using the ATP standard provided in the kit.

-

Calculate the ATP concentration in each sample based on the standard curve.

-

Normalize the ATP levels to the cell number or total protein concentration.

-

Compare the ATP levels in piroctone olamine-treated cells to the control groups.

-

Conclusion

Piroctone olamine's antifungal activity is intrinsically linked to its ability to chelate iron, a mechanism that leads to the profound disruption of mitochondrial function in fungi. The inhibition of energy metabolism and the collapse of the mitochondrial membrane potential are key downstream effects of this iron sequestration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular interactions and cellular consequences of piroctone olamine treatment. A deeper understanding of these mechanisms will be invaluable for the development of new and improved antifungal strategies, potentially through the design of novel iron-chelating agents or combination therapies that exploit this vulnerability in fungal pathogens. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of piroctone olamine on fungal ATP synthesis and mitochondrial membrane potential.

Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized for specific research needs and safety considerations. Always follow appropriate laboratory safety procedures.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Piroctone Olamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroctone (B1210729) olamine, also known by the trade name Octopirox, is an ethanolamine (B43304) salt of the hydroxamic acid derivative piroctone.[1] It is a synthetic compound widely recognized for its broad-spectrum antifungal and antibacterial properties.[1][2] Primarily utilized as an active ingredient in anti-dandruff shampoos and other topical treatments for fungal infections, its unique mechanism of action and favorable safety profile make it a subject of significant interest in dermatological and cosmetic science.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Piroctone Olamine, detailed experimental protocols for its characterization, and a visualization of its synthesis and proposed mechanism of action.

Chemical and Physical Properties

Piroctone olamine is a white to slightly yellow crystalline powder.[3][4] Its chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of Piroctone Olamine

| Property | Value |

| Chemical Name | 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1)[4] |

| CAS Number | 68890-66-4[4][5] |

| Molecular Formula | C₁₆H₃₀N₂O₃[6] |

| Molecular Weight | 298.42 g/mol [7][8] |

| Synonyms | Piroctone ethanolamine, Octopirox[8] |

Table 2: Physicochemical Properties of Piroctone Olamine

| Property | Value |

| Appearance | White or slightly yellow crystalline powder[3] |

| Melting Point | 130-138 °C[3][4] |

| pKa | 7.4[3] |

| logD (Octanol/PBS) | 1.84[9] |

| pH (1% aqueous suspension) | 8.5-10.0[3][8] |

| Solubility | |

| in Water | Slightly soluble; solubility increases in neutral to weakly basic solutions[3][10] |

| in 10% Ethanol in Water | Freely soluble[3] |

| in Ethanol | Soluble[8] |

| in Methanol (B129727) | 278.4 mg/mL[9] |

| in Propylene Glycol | 248.8 mg/mL[9] |

| in Chloroform | Soluble |

| in Oil | Slightly soluble[3] |

| Thermal Stability | Stable to heat, including short exposure to temperatures above 80°C[3] |

| UV Absorption Maximum (in Ethanol-Water) | 307 ± 1 nm |

| Stability to Light | Decomposes under direct ultraviolet radiation[3] |

| Stability in Presence of Metal Ions | Degrades in the presence of cupric and ferric ions in aqueous solution[3] |

Mechanism of Action: Iron Chelation and Mitochondrial Disruption

The primary antifungal mechanism of Piroctone Olamine, a hydroxypyridone antimycotic, is not yet fully elucidated but is understood to be distinct from that of azoles and polyenes.[11][12] The prevailing theory centers on its ability to chelate polyvalent cations, particularly iron (Fe³⁺).[8][11]

Piroctone olamine penetrates the fungal cell membrane and forms complexes with iron ions.[1] This sequestration of intracellular iron disrupts the function of iron-dependent enzymes that are crucial for cellular metabolism.[11] A key target of this action is the mitochondrial respiratory chain, where many enzymes rely on iron-sulfur clusters as cofactors for electron transport and energy production.[13] By depleting the available iron, Piroctone Olamine inhibits the synthesis and repair of these iron-sulfur clusters, leading to a breakdown in mitochondrial energy metabolism and ultimately, fungal cell death.[13][14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is for the quantitative determination of Piroctone Olamine in raw material.

1. Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.

-

Column: Reverse phase C8 column (e.g., Luna 5 µm, 100 Å, 150 x 4.6 mm).[15]

-

Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in water.[15]

-

Mobile Phase B: Acetonitrile (ACN).[15]

-

Gradient:

-

0-15 min: 60-90% B

-

15-20 min: 90% B

-

20-22 min: 90-60% B

-

22-30 min: 60% B

-

-

Flow Rate: 1 mL/min.[15]

-

Column Temperature: 32°C.[15]

-

Detection Wavelength: 305 nm.[15]

-

Injection Volume: 20 µL.[15]

2. Standard Preparation:

-

Prepare a stock solution of Piroctone Olamine reference standard in methanol.

-

Perform serial dilutions with the mobile phase to create a calibration curve in the range of 0.5 to 50 µg/mL.[15]

3. Sample Preparation:

-

Accurately weigh a sample of Piroctone Olamine and dissolve it in methanol to a known concentration.

-

Dilute the sample solution with the mobile phase to fall within the calibration curve range.

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of Piroctone Olamine in the sample by comparing its peak area to the calibration curve.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

This protocol describes the determination of the melting point of Piroctone Olamine.

1. Instrumentation:

2. Sample Preparation:

-

Accurately weigh 2-10 mg of Piroctone Olamine powder into a Tzero aluminum pan.

-

Hermetically seal the pan using a Tzero press.[15]

-

Prepare an empty, sealed aluminum pan to be used as a reference.[15]

3. Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 50 mL/min.[15]

-

Equilibrate the cell at a starting temperature of -20°C.

-

Heat the sample from -20°C to 140°C at a constant heating rate of 10°C/min.[15]

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the main endothermic event.[15]

Shake-Flask Method for logD Determination

This protocol outlines the determination of the distribution coefficient (logD) between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

1. Materials:

-

n-Octanol, pre-saturated with PBS (pH 7.4).

-

Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol.

-

Piroctone Olamine.

-

Centrifuge.

-

HPLC system for analysis.

2. Procedure:

-

Prepare a stock solution of Piroctone Olamine in pre-saturated n-octanol.

-

In a suitable vessel, combine a known volume of the Piroctone Olamine stock solution with a known volume of pre-saturated PBS.

-

Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) phases.

-

Determine the concentration of Piroctone Olamine in each aliquot using a validated HPLC method.

3. Calculation:

-

Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

-

logD = log10(D).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of Piroctone Olamine against Malassezia furfur using the agar (B569324) dilution method.[6]

1. Materials and Media:

-

Malassezia furfur culture (e.g., MTCC 1374).[6]

-

Leeming-Notman Agar.[6]

-

Piroctone Olamine stock solution in a suitable solvent (e.g., DMSO).

-

Sterile petri dishes.

2. Inoculum Preparation:

-

Culture M. furfur on a suitable medium.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

3. Procedure:

-

Prepare a series of Leeming-Notman Agar plates containing twofold serial dilutions of Piroctone Olamine.[6]

-

Include a control plate with no Piroctone Olamine.

-

Once the agar has solidified, spot-inoculate the plates with the prepared M. furfur suspension.

-

Incubate the plates at an appropriate temperature (e.g., 32°C) for up to 6 days.[6]

-

Observe the plates for visible fungal growth at regular intervals.[6]

-

The MIC is the lowest concentration of Piroctone Olamine that completely inhibits visible growth of M. furfur.[6]

Synthesis of Piroctone Olamine

Several synthetic routes for Piroctone Olamine have been reported. A common method involves a multi-step process starting from 3,5-trimethyl hexanoyl chloride and methyl isovalerate.[4] The key steps include a Friedel-Crafts acylation, cyclization, hydroxylamine (B1172632) amination, and finally, salt formation with ethanolamine.[4]

Conclusion

Piroctone Olamine is a well-characterized antifungal agent with a unique mechanism of action that distinguishes it from other classes of antimycotics. Its ability to chelate iron and disrupt mitochondrial function in fungi provides a robust basis for its efficacy. The physicochemical properties of Piroctone Olamine are well-documented, and standardized analytical methods are available for its quantification and characterization. This technical guide provides a foundational understanding of Piroctone Olamine for researchers and professionals in drug development and related scientific fields. Further research into its specific molecular targets within the fungal cell may unveil additional therapeutic potentials.

References

- 1. Characterization of piroctone olamine for topical delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Piroctone Olamine-Antidandruff [mcbiotec.com]

- 4. specialchem.com [specialchem.com]

- 5. nstchemicals.com [nstchemicals.com]

- 6. scbt.com [scbt.com]

- 7. Piroctone Olamine | C16H30N2O3 | CID 50258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. macschem.us [macschem.us]

- 9. Characterization of piroctone olamine for topical delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piroctone Olamine - Personal & Hair Care - AAKO [aako.nl]

- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 12. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies for the elucidation of the mode of action of the antimycotic hydroxypyridone compound, rilopirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zanchenglife.com [zanchenglife.com]

Piroctone Olamine's Impact on Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroctone (B1210729) olamine, an ethanolamine (B43304) salt of a hydroxamic acid derivative, is a well-established antifungal agent. While its efficacy, particularly against Malassezia species implicated in scalp conditions, is widely recognized, a detailed understanding of its mechanism of action at the fungal cell membrane level is crucial for advanced research and development. This technical guide synthesizes the current understanding of Piroctone Olamine's impact on fungal cell membrane integrity, focusing on its primary mechanism of iron chelation and the subsequent disruption of essential cellular processes. This document provides an overview of the core mechanism, relevant experimental protocols to investigate its effects, and visual representations of the proposed pathways and workflows.

Core Mechanism of Action: Iron Deprivation and Metabolic Collapse

The principal antifungal activity of Piroctone Olamine is not attributed to a direct, disruptive interaction with the fungal cell membrane in the manner of azoles or polyenes. Instead, its primary mechanism involves penetrating the fungal cell and chelating ferric ions (Fe³⁺), which are essential cofactors for numerous enzymes critical for cellular respiration and energy production.[1][2][3][4]

This iron chelation has a profound downstream impact on the integrity and function of the fungal cell, leading to:

-

Inhibition of Mitochondrial Energy Metabolism: By sequestering iron, Piroctone Olamine disrupts the function of iron-dependent enzymes within the mitochondria, which are central to the electron transport chain and oxidative phosphorylation.[3][5] This impairment of mitochondrial function leads to a significant reduction in intracellular ATP levels, effectively starving the fungal cell of its primary energy currency.

-

Disruption of Cellular Processes: The depletion of ATP hinders various energy-dependent cellular activities, including nutrient uptake and DNA replication, ultimately leading to fungal cell death.[6]

While Piroctone Olamine can penetrate the fungal cell wall and membrane, its fungicidal action is primarily a consequence of this intracellular metabolic disruption rather than a direct physical compromise of the membrane structure.[1][3][7]

Experimental Protocols for Investigating Fungal Cell Membrane Integrity

To assess the downstream effects of Piroctone Olamine's metabolic inhibition on fungal cell membrane integrity, a variety of established experimental protocols can be employed.

Fungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a foundational step to establish the effective concentration range of Piroctone Olamine against a specific fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against various fungal species.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida species | 0.125 - 0.5 | [7] |

| Candida parapsilosis | 0.0003% - 0.006% (w/v) | [8] |

| Scopulariopsis brevicaulis | 0.0003% - 0.006% (w/v) | [8] |

| Trichophyton rubrum | 0.0003% - 0.006% (w/v) | [8] |

Protocol: Broth Microdilution Assay

-

Preparation of Piroctone Olamine Stock Solution: Dissolve Piroctone Olamine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).[7]

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable fungal growth medium (e.g., RPMI-1640).[7]

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a defined density (e.g., 1 x 10³ to 5 x 10³ cells/mL).[4]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 35-37°C) for 24-48 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of Piroctone Olamine that results in a significant inhibition of visible fungal growth compared to a drug-free control well.[7]

Membrane Permeability Assays

These assays can determine if the metabolic collapse induced by Piroctone Olamine leads to a secondary loss of membrane integrity.

Protocol: SYTOX Green Uptake Assay

-

Cell Preparation: Grow and wash fungal cells, resuspending them in a suitable buffer (e.g., HEPES buffer) at a defined density.

-

Assay Setup: Add the cell suspension to the wells of a black, clear-bottom 96-well plate.

-

Staining: Add SYTOX Green nucleic acid stain to each well to a final concentration of 0.5-1 µM.

-

Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Treatment: Add Piroctone Olamine at various concentrations to the wells.

-

Kinetic Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates that the dye is entering cells with compromised membranes and binding to nucleic acids.[2]

Membrane Potential Measurement

A disruption in cellular energy metabolism can lead to a collapse of the membrane potential.

Protocol: DiSC₃(5) Assay for Membrane Depolarization

-

Cell Preparation: Grow fungal cells to the mid-logarithmic phase, harvest, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose) to an OD₆₀₀ of approximately 0.05.[9]

-

Dye Loading: Add the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to the cell suspension to a final concentration of around 0.8 µM and incubate to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.[9][10]

-

Baseline Fluorescence: Transfer the cell suspension to a cuvette and measure the stable baseline fluorescence (excitation ~622 nm, emission ~670 nm).[9]

-

Treatment: Add Piroctone Olamine at the desired concentration.

-

Measurement: Record the change in fluorescence. An increase in fluorescence indicates depolarization of the membrane, causing the dye to be released from the cells and de-quenched.[10][11]

Intracellular ATP Level Measurement

Directly measuring the impact of Piroctone Olamine on cellular energy levels is key to substantiating its mechanism of action.

Protocol: Luciferin-Luciferase Bioluminescence Assay

-

Fungal Culture and Treatment: Grow a fungal culture to the desired phase and treat with various concentrations of Piroctone Olamine for a defined period.

-

ATP Extraction: Harvest the fungal cells and extract intracellular ATP. A common method is using trichloroacetic acid (TCA) and EDTA.[1] For some fungi, extraction at 100°C with 90% DMSO in a Tris-acetate-EDTA buffer has proven effective.[12]

-

Bioluminescence Reaction: Use a commercial ATP determination kit containing luciferin (B1168401) and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which emits light.[1][13]

-

Measurement: Measure the light intensity using a luminometer. The amount of light produced is directly proportional to the ATP concentration in the sample.

-

Quantification: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the fungal extracts.[1]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Piroctone Olamine

Caption: Proposed mechanism of Piroctone Olamine's antifungal activity.

Experimental Workflow for Assessing Antifungal Effects

Caption: General experimental workflow for investigating Piroctone Olamine's effects.

Impact on Ergosterol (B1671047) and Signaling Pathways: Current Gaps in Knowledge

A common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. However, the available literature suggests that Piroctone Olamine's mode of action is distinct from that of azole antifungals, which directly target ergosterol synthesis.[14] To date, there is a lack of published studies with quantitative data demonstrating a direct inhibitory effect of Piroctone Olamine on ergosterol levels in fungi. Further research employing methods such as gas chromatography-mass spectrometry (GC-MS) following lipid extraction and saponification would be necessary to definitively assess any potential impact on the fungal sterol profile.[15][16]

Similarly, while the disruption of cellular energy metabolism is a significant event, specific signaling pathways in fungi that are activated or inhibited in response to treatment with Piroctone Olamine have not been elucidated in the current body of scientific literature. This represents a key area for future research to fully understand the fungal response to this antifungal agent.

Conclusion

The antifungal activity of Piroctone Olamine is primarily driven by its ability to chelate intracellular iron, leading to the inhibition of mitochondrial energy metabolism and a subsequent depletion of ATP. This metabolic collapse is the main contributor to fungal cell death. While this mechanism will have secondary consequences for the maintenance of the fungal cell membrane's integrity and potential, Piroctone Olamine is not considered a direct membrane-disrupting agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this potent antifungal compound on fungal physiology. Future studies focusing on its potential impact on ergosterol biosynthesis and the identification of affected cellular signaling pathways will be invaluable in expanding our understanding of Piroctone Olamine's multifaceted mechanism of action.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Cream Containing Climbazole/Piroctone Olamine for Facial Seborrheic Dermatitis: A Single-Center, Open-Label Split-Face Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]